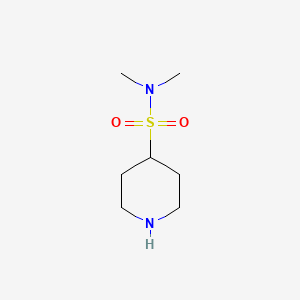

N,N-dimethylpiperidine-4-sulfonamide

概要

説明

“N,N-dimethylpiperidine-4-sulfonamide” is a chemical compound with the molecular formula C7H16N2O2S . It is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

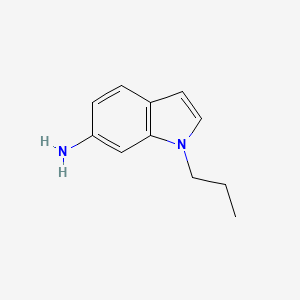

The InChI code for “this compound” is1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H . This indicates the presence of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 228.74 . It is a powder at room temperature .科学的研究の応用

Biochemical Applications

- N,N-dimethylpiperidine-4-sulfonamide derivatives have been used in studies exploring carbonic anhydrase complexes. Resonance Raman spectroscopy has been employed to investigate the vibrational spectra of these sulfonamides when bound to different isoenzymes of carbonic anhydrase (Kumar, King, & Carey, 1976).

Medicinal Chemistry and Drug Design

- Sulfonamide derivatives, including this compound, are significant in drug design. They are known for their substantial protease inhibitory properties, particularly as matrix metalloprotease inhibitors, showing potential antitumor properties. Some of these compounds are evaluated in clinical trials for their efficacy in treating various diseases (Supuran, Casini, & Scozzafava, 2003).

Pharmacological Research

- Research on this compound has delved into its potential as an inhibitor of human carbonic anhydrase isoenzymes. In vitro studies have assessed the inhibitory effects of certain synthesized sulfonamide compounds on these isoenzymes (Yeşildağ et al., 2014).

Analytical Chemistry

- Sulfonamides like this compound have been the subject of analytical chemistry studies, particularly in detecting their residues in food products like chicken and eggs using high-performance liquid chromatography (Premarathne et al., 2017).

Safety and Hazards

The safety information for “N,N-dimethylpiperidine-4-sulfonamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

作用機序

Target of Action

N,N-dimethylpiperidine-4-sulfonamide is a type of sulfonamide, a group of drugs known for their broad-spectrum antimicrobial properties . Sulfonamides primarily target two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them effective targets for treating a diverse range of disease states .

Mode of Action

The interaction of this compound with its targets involves the inhibition of these enzymes. By inhibiting carbonic anhydrase, the compound can affect processes such as diuresis and inflammation . The inhibition of dihydropteroate synthetase, on the other hand, can impact the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion .

特性

IUPAC Name |

N,N-dimethylpiperidine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJGNCAFNCLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675487 | |

| Record name | N,N-Dimethylpiperidine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956075-49-3 | |

| Record name | N,N-Dimethylpiperidine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)

![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)

![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)

![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)

![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)

![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)